molecular formula C15H17BrN4O2 B8438503 5-Bromo-1-methyl-3-(4-morpholinophenylamino)pyrazin-2(1H)-one

5-Bromo-1-methyl-3-(4-morpholinophenylamino)pyrazin-2(1H)-one

Cat. No. B8438503
M. Wt: 365.22 g/mol
InChI Key: PXOIVDILSAQFDW-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

A microwave vial equipped with a magnetic stirrer was charged with 3,5-dibromo-1-methylpyrazin-2(1H)-one (1.97 g, 7.4 mmol), 4-morpholinobenzenamine (1.97 g, 11.1 mmol), and isopropanol (25 mL). The system was evacuated and then refilled with N2. It was heated at 90° C. for 16 h. Then, the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography eluting with 5:1 petroleum ether/ethyl acetate to afford 122a (2.3 g, 85%). LCMS: [M+H]+ 365.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[N:7]=1.[O:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1>C(O)(C)C>[Br:8][C:6]1[N:7]=[C:2]([NH:23][C:20]2[CH:19]=[CH:18][C:17]([N:14]3[CH2:15][CH2:16][O:11][CH2:12][CH2:13]3)=[CH:22][CH:21]=2)[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
BrC=1C(N(C=C(N1)Br)C)=O
Name
Quantity
1.97 g
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(C=C1)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A microwave vial equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The system was evacuated
ADDITION
Type
ADDITION
Details
refilled with N2
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 5:1 petroleum ether/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(N(C1)C)=O)NC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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